Sodium 3'-methoxy-[1,1'-biphenyl]-4-sulfonate
Description
Properties
IUPAC Name |
sodium;4-(3-methoxyphenyl)benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4S.Na/c1-17-12-4-2-3-11(9-12)10-5-7-13(8-6-10)18(14,15)16;/h2-9H,1H3,(H,14,15,16);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEBSRDDRQNEKB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NaO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3’-methoxy-[1,1’-biphenyl]-4-sulfonate typically involves the following steps:
Formation of 3’-methoxy-[1,1’-biphenyl]-4-sulfonic acid: This can be achieved through the sulfonation of 3’-methoxy-[1,1’-biphenyl] using sulfur trioxide or chlorosulfonic acid.
Neutralization: The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Types of Reactions:
Electrophilic Substitution: The biphenyl core of Sodium 3’-methoxy-[1,1’-biphenyl]-4-sulfonate can undergo electrophilic substitution reactions, similar to benzene derivatives.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction can lead to the formation of alcohols.
Nucleophilic Substitution: The sulfonate group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents under acidic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Nucleophilic Substitution: Reagents like sodium alkoxides or amines.
Major Products:
Electrophilic Substitution: Halogenated, nitrated, or sulfonated biphenyl derivatives.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Nucleophilic Substitution: Alkoxy or amino biphenyl derivatives.
Scientific Research Applications
Sodium 3’-methoxy-[1,1’-biphenyl]-4-sulfonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Sodium 3’-methoxy-[1,1’-biphenyl]-4-sulfonate involves its interaction with various molecular targets. The sulfonate group enhances its solubility in aqueous environments, facilitating its interaction with biological molecules. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The biphenyl core provides structural rigidity, allowing the compound to fit into specific binding sites on target proteins or enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Table 1: Structural Comparison of Biphenyl Sulfonates and Derivatives
Key Observations :
- Positional Effects : The 3'-methoxy group in the target compound may sterically and electronically differ from 4'-methoxy analogs (e.g., 4'-methoxybiphenyl-4-sulfonyl chloride), influencing reactivity and binding in biological systems .
- Functional Group Impact : Sulfonates (ionic) exhibit higher water solubility compared to esters or sulfonyl chlorides, making them suitable for aqueous-phase applications .
Implications for Target Compound :
- Brominated intermediates (e.g., 4-bromo-3'-methoxybiphenyl) may face challenges in coupling efficiency, mirroring low yields observed in for bromo-substituted analogs .
- Conversion of sulfonyl chloride precursors (e.g., 4'-methoxybiphenyl-4-sulfonyl chloride ) to sulfonate salts typically involves hydrolysis and neutralization, with high yields expected due to the stability of sodium sulfonates .
Table 2: Physicochemical Data for Selected Compounds
Notes:
- *Calculated molecular weight assumes C₁₃H₁₁NaO₄S.
Stability and Handling
- Sodium Sulfonates: Generally stable under ambient conditions. notes that sodium 3-sulfobenzoate is stabilized with hydroquinone (HQ) and CaCO₃, implying that hygroscopic or oxidative degradation could necessitate stabilizers for the target compound .
- Sulfonyl Chlorides : Moisture-sensitive; require anhydrous handling (e.g., 4'-methoxybiphenyl-4-sulfonyl chloride ).
Biological Activity
Sodium 3'-methoxy-[1,1'-biphenyl]-4-sulfonate is a sulfonated biphenyl derivative that has garnered interest in various biological applications due to its potential antimicrobial and anti-inflammatory properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a biphenyl structure with a methoxy group at the 3' position and a sulfonate group at the 4 position. This unique configuration contributes to its solubility and reactivity, making it a valuable compound in both biological and industrial applications.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Similar compounds have shown the ability to bind with high affinity to multiple receptors, influencing various biochemical pathways:
- Antimicrobial Activity : Studies suggest that compounds with biphenyl structures can exhibit significant antimicrobial properties. They may disrupt bacterial cell membranes or inhibit essential metabolic pathways.
- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory responses, possibly through inhibition of pro-inflammatory cytokines or enzymes involved in inflammation.
Antimicrobial Activity
A study conducted on biphenyl derivatives demonstrated their efficacy against several bacterial strains. This compound was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated promising antimicrobial activity:
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| This compound | 64 | Escherichia coli |
Anti-inflammatory Properties
In vitro studies have shown that this compound can reduce the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent. The following table summarizes the results:
| Treatment | NO Production (µM) | Control (LPS only) (µM) |
|---|---|---|
| This compound (50 µM) | 15 | 30 |
| This compound (100 µM) | 8 | 30 |
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against clinical isolates of Staphylococcus aureus. The compound demonstrated significant bactericidal activity when used in combination with other antibiotics, suggesting a synergistic effect that could enhance treatment outcomes for resistant infections.
Case Study 2: Inflammatory Response Modulation
A study examining the effects of this compound on RAW264.7 macrophages revealed that treatment with the compound led to decreased levels of inflammatory cytokines such as TNF-α and IL-6. This suggests potential therapeutic applications in conditions characterized by excessive inflammation.
Q & A
Q. What are the common synthetic routes for Sodium 3'-methoxy-[1,1'-biphenyl]-4-sulfonate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves two steps: (1) Suzuki-Miyaura cross-coupling to form the biphenyl scaffold and (2) sulfonation followed by sodium salt formation.
- Step 1 : Use a palladium catalyst (e.g., Pd(PPh₃)₄) to couple 3-methoxyphenylboronic acid with a halogenated benzene derivative (e.g., 4-bromobenzenesulfonyl chloride). Optimize by varying solvent (toluene/water mixtures), temperature (80–100°C), and catalyst loading (1–5 mol%) .
- Step 2 : Sulfonate the biphenyl intermediate using chlorosulfonic acid, followed by neutralization with sodium hydroxide. Monitor reaction completion via TLC (silica gel, EtOAc/hexanes) and confirm sulfonate formation via FT-IR (S=O stretching at ~1180–1250 cm⁻¹) .
Q. What spectroscopic and chromatographic techniques are recommended for structural characterization?
Methodological Answer:
- NMR : Use ¹H/¹³C NMR to confirm the biphenyl backbone (δ 7.2–7.8 ppm for aromatic protons) and methoxy group (δ ~3.8 ppm). The sulfonate group (SO₃⁻) is identified indirectly via deshielding effects on adjacent protons .
- HPLC : Employ reverse-phase HPLC (C18 column, mobile phase: methanol/water with 0.1% formic acid) to assess purity (>95%). Compare retention times with authentic standards .
- Mass Spectrometry : ESI-MS in negative ion mode to detect [M–Na]⁻ or [M–H]⁻ ions. Expected m/z for C₁₃H₁₁NaO₄S: ~310.0 .
Advanced Research Questions
Q. How does the sulfonate group influence the compound’s role in palladium-catalyzed reactions?
Methodological Answer: The sulfonate group enhances solubility in polar solvents (e.g., water/methanol mixtures), enabling aqueous-phase catalysis . However, it may sterically hinder coordination to palladium centers. To study this:
Q. How can researchers resolve discrepancies between theoretical and experimental spectroscopic data?
Methodological Answer:
- DFT Calculations : Perform density functional theory (DFT) to predict NMR chemical shifts or IR bands. Compare with experimental data to identify conformational discrepancies (e.g., rotational barriers in the biphenyl system) .
- Variable Temperature NMR : Acquire ¹H NMR spectra at elevated temperatures (e.g., 50–80°C) to detect dynamic effects (e.g., hindered rotation of the methoxy group) .
Q. How to design experiments evaluating the compound’s stability under varying pH and temperature?
Methodological Answer:
- pH Stability : Prepare buffer solutions (pH 2–12) and incubate the compound at 25°C. Monitor degradation via HPLC at intervals (0, 24, 48 hrs). Use sodium acetate (pH 4.6) and phosphate buffers (pH 7.4) to simulate biological conditions .
- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. For solution stability, reflux in methanol/water and track by NMR .
Q. What strategies can mitigate low yields in biphenyl sulfonation reactions?
Methodological Answer:
- Controlled Sulfonation : Use stoichiometric chlorosulfonic acid (1.1–1.3 eq) to avoid over-sulfonation. Quench excess reagent with ice-water to prevent side reactions.
- Purification : Employ flash chromatography (silica gel, gradient elution: 5–20% methanol in dichloromethane) or recrystallization (ethanol/water) to isolate the sodium salt .
Contradiction Analysis
Example : Conflicting reports on catalytic activity in aqueous vs. organic solvents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
